[(4S)-4-[(3aS,4R,7aR)-4-hydroxy-6-methyl-3-methylidene-2-oxo-3a,4,7,7a-tetrahydro-1-benzofuran-5-yl]pentyl] acetate
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Overview
Description
[(4S)-4-[(3aS,4R,7aR)-4-hydroxy-6-methyl-3-methylidene-2-oxo-3a,4,7,7a-tetrahydro-1-benzofuran-5-yl]pentyl] acetate is a natural product found in Pentanema britannicum with data available.
Scientific Research Applications
Enantioselective Synthesis
A study conducted by Demir et al. (2007) describes the enantioselective synthesis of various compounds including 4,5,6,7-tetrahydro-4-oxo-benzofuran-5-yl acetate derivatives. This synthesis method is significant in the preparation of pharmacologically interesting compounds. The process involves manganese(III) acetate-mediated acetoxylation followed by enzyme-mediated kinetic resolution, yielding products with high enantiomeric excesses (Demir, Caliskan, & Şahin, 2007).
Synthesis of New Derivatives
Caliskan et al. (2020) report on the synthesis of new 4-oxo-tetrahydroindol derivatives utilizing both chemical and microbial biotransformation methods. This includes the successful application to N-substituted 4-oxo-4,5,6,7-tetrahydroindoles and tetrahydro-4-oxo-7,7-dimethyl benzofuran-5-yl acetate derivatives (Caliskan, Soydan, Kurt Gur, & Ordu, 2020).
Lignan, Benzofuran, and Sesquiterpene Derivatives
In a study by Dobner et al. (2003), new compounds including benzofuran derivatives were isolated from the roots of Leontopodium alpinum and L. leontopodioides. These derivatives have significant implications in the synthesis of new pharmacological agents (Dobner, Ellmerer, Schwaiger, Batsugkh, Narantuya, Stütz, & Stuppner, 2003).
Biotechnological Synthesis of Dihydrobenzofuranone Derivatives
Caliskan and Ay (2018) investigated the enantioselective synthesis of dihydrobenzofuranone derivatives, emphasizing their importance in pharmaceutical chemistry due to their presence in many biologically active compounds. Their study highlights the synthesis of these compounds in optically pure form, using enzyme-mediated hydrolysis reactions (Caliskan & Ay, 2018).
Antimicrobial Activity
Kenchappa et al. (2017) synthesized and evaluated the antimicrobial activity of various derivatives, including benzofuran derivatives. Their study provides insights into the potential application of these compounds in combating microbial infections (Kenchappa, Bodke, Telkar, & Nagaraja, 2017).
properties
Molecular Formula |
C17H24O5 |
---|---|
Molecular Weight |
308.4 g/mol |
IUPAC Name |
[(4S)-4-[(3aS,4R,7aR)-4-hydroxy-6-methyl-3-methylidene-2-oxo-3a,4,7,7a-tetrahydro-1-benzofuran-5-yl]pentyl] acetate |
InChI |
InChI=1S/C17H24O5/c1-9(6-5-7-21-12(4)18)14-10(2)8-13-15(16(14)19)11(3)17(20)22-13/h9,13,15-16,19H,3,5-8H2,1-2,4H3/t9-,13+,15+,16-/m0/s1 |
InChI Key |
QKUFZFLZBUSEHN-CIGJXOAISA-N |
Isomeric SMILES |
CC1=C([C@@H]([C@H]2[C@@H](C1)OC(=O)C2=C)O)[C@@H](C)CCCOC(=O)C |
SMILES |
CC1=C(C(C2C(C1)OC(=O)C2=C)O)C(C)CCCOC(=O)C |
Canonical SMILES |
CC1=C(C(C2C(C1)OC(=O)C2=C)O)C(C)CCCOC(=O)C |
synonyms |
inulicin |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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